molecular formula C19H23ClN4O2 B13145786 tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

Cat. No.: B13145786
M. Wt: 374.9 g/mol
InChI Key: DRHWISVWSKQKEL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate is a pyridopyrimidine derivative featuring a bicyclic core with a benzylamino group at position 4, a chlorine atom at position 2, and a tert-butyl ester at position 4. The tert-butyl ester enhances stability under acidic conditions, while the benzylamino group may facilitate hydrogen bonding with biological targets .

Properties

Molecular Formula

C19H23ClN4O2

Molecular Weight

374.9 g/mol

IUPAC Name

tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H23ClN4O2/c1-19(2,3)26-18(25)24-10-9-15-14(12-24)16(23-17(20)22-15)21-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,21,22,23)

InChI Key

DRHWISVWSKQKEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC(=N2)Cl)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus oxychloride.

    Amination: The benzylamino group can be introduced via nucleophilic substitution using benzylamine.

    Esterification: The tert-butyl ester group can be introduced using tert-butyl alcohol and an appropriate activating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzylamine, thiols, alkoxides, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling and responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyridopyrimidine Core

Key structural analogs differ in substituent positions and functional groups, impacting reactivity, solubility, and biological interactions.

Compound Name Substituents (Position) Key Features Reference
tert-Butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate (Target) 4-(benzylamino), 2-Cl, 6-(tert-butyl) Benzylamino for H-bonding; Cl for electrophilic substitution; tert-butyl for stability.
tert-Butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (10) 6-(benzylamino), 4-Cl, 2-(SO₂Me) Methylsulfonyl increases polarity; tert-butyl ester.
Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (11) 6-(benzylamino), 4-Cl, 2-(SO₃Me) Methylsulfinyl enhances nucleophilic displacement; methyl ester less stable.
tert-Butyl 2-(indan-2-ylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate 2-(indan-2-ylamino) Indan group improves lipophilicity; potential for enhanced CNS penetration.
tert-Butyl 4-chloro-2-(pyridin-4-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 4-Cl, 2-(pyridin-4-yl) Pyridinyl group introduces basicity; Cl at position 4 alters reactivity.

Physicochemical Properties

Property Target Compound tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate
Molecular Weight ~400 (estimated) 269.73 269.73
XLogP3 ~2.5 (estimated) 1.9 1.9
Topological Polar Surface Area (Ų) ~70 (estimated) 55.3 55.3
Key Functional Groups Benzylamino, Cl, tert-butyl Cl, tert-butyl Cl, tert-butyl
  • Benzylamino vs.
  • Chlorine Position : Chlorine at position 2 (Target) vs. 4 (compound in ) alters electronic effects, influencing electrophilic substitution rates.

Stability and Functional Group Compatibility

  • tert-Butyl Ester : Offers superior stability under acidic conditions compared to methyl esters (e.g., compound 11), making it preferable for prodrug designs .
  • Methylsulfinyl Group: In compound 11, this group facilitates nucleophilic displacement, whereas the Target’s benzylamino group requires milder conditions for modifications .

Research Implications

The Target compound’s benzylamino and tert-butyl groups make it a versatile intermediate for further derivatization, particularly in kinase inhibitor development. Structural analogs with indan or pyridinyl substituents demonstrate the scaffold’s adaptability for tuning pharmacokinetic properties .

Biological Activity

The compound tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆ClN₃O₂
  • Molecular Weight : 269.73 g/mol
  • CAS Number : 1056934-87-2
  • Purity : Typically ≥ 95%

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals and inhibit oxidative stress markers in cellular models. These findings suggest that the compound may play a role in protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegeneration .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. Compounds structurally related to this compound have been studied for their ability to inhibit tyrosinase activity. For example, certain derivatives have shown competitive inhibition of tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that it could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating cell cycle progression. The exact mechanism appears to involve the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins .

Neuroprotective Effects

Emerging evidence suggests that this compound may exert neuroprotective effects. In models of oxidative stress-induced neuronal injury, it has been observed to reduce cell death and improve cell viability. Mechanistic studies indicate that it may enhance the expression of neuroprotective factors such as Nrf2 and HO-1 .

Study 1: Tyrosinase Inhibition in Melanoma Cells

In a study examining the effects of various derivatives on B16F10 melanoma cells, this compound was tested for its ability to inhibit melanin production. The results indicated a dose-dependent decrease in melanin synthesis correlating with reduced tyrosinase activity, highlighting its potential as a therapeutic agent for hyperpigmentation .

Study 2: Antioxidant Activity Assessment

A recent investigation into the antioxidant capacity of related compounds revealed that tert-butyl derivatives effectively scavenged reactive oxygen species (ROS) in neuronal cell cultures subjected to oxidative stress. The study utilized assays measuring intracellular ROS levels and demonstrated significant protective effects against oxidative damage .

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